Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate
Description
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine family, characterized by a fused bicyclic aromatic ring system. Its structure includes a methyl ester group at position 3, an amino group at position 7, and an iodine substituent at position 4. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig couplings), while the amino group may contribute to hydrogen bonding interactions in biological systems .
Properties
Molecular Formula |
C10H8IN3O2 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H8IN3O2/c1-16-10(15)6-2-5-3-7(11)8(12)14-9(5)13-4-6/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
VXJLSDVZGQNZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(C(=N2)N)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This reaction typically proceeds under mild conditions and yields the desired naphthyridine derivative in moderate to high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction Reactions: The amino group at the 7th position can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it into different amine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are valuable in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated naphthyridine derivative, while oxidation with a strong oxidizing agent may produce a nitro-naphthyridine derivative .
Scientific Research Applications
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various biologically active molecules.
Materials Science: The unique photochemical properties of naphthyridine derivatives make them suitable for use in light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used in the development of molecular probes and sensors for detecting specific biomolecules and studying biological processes.
Mechanism of Action
The mechanism of action of Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, some naphthyridine derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The interaction with the enzyme disrupts the replication process, leading to bacterial cell death.
Comparison with Similar Compounds
Data Table: Key Properties of Selected 1,8-Naphthyridine Derivatives
Research Findings and Implications
- Synthetic Utility: The iodine substituent in this compound offers superior reactivity for late-stage functionalization compared to bromo or chloro analogues, making it a versatile intermediate in drug discovery .
- Biological Optimization: Derivatives with amino groups at position 7 and halogen atoms at position 6 show promise in targeting nucleic acid-binding proteins or enzymes, as seen in patented 2-(indazol-5-yl)-6-piperidinyl-1,7-naphthyridines .
Biological Activity
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological efficacy. The presence of the amino group and iodine substituent enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound.
The compound has shown effectiveness against both gram-positive and gram-negative bacteria, with some derivatives exhibiting activity superior to traditional antibiotics like ciprofloxacin and vancomycin. This suggests a potential role in addressing antibiotic resistance.
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively researched. This compound is part of this broader investigation into naphthyridine compounds.
- Apoptosis Induction : Naphthyridines can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. Studies have shown that they can activate caspases involved in the apoptotic process.
- Cell Cycle Arrest : Certain derivatives have been observed to cause G2/M phase arrest in cancer cell lines, leading to reduced proliferation rates.
The ability to inhibit telomerase activity is particularly noteworthy as it may prevent the elongation of telomeres in cancer cells, thereby limiting their replicative potential.
Anti-inflammatory Activity
Research indicates that naphthyridine compounds may also exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and signaling pathways involved in inflammation.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, outperforming conventional antibiotics in certain tests.
- Cytotoxicity Against Cancer Cells : In vitro studies showed significant cytotoxic effects on various cancer cell lines, with specific derivatives exhibiting IC50 values lower than established chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
